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Compound of Interest

Compound Name:
3-Methyl-4-(pyrrolidin-1-

yl)benzaldehyde

Cat. No.: B1305916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ref: BTH-3M4P-20251229

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of

public experimental data, this document combines reported values with predicted data to offer

the most complete profile possible. It is intended to serve as a valuable resource for

researchers and professionals in drug development and organic synthesis.

Core Physical Properties
The physical characteristics of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde are summarized

below. It is important to note that while some properties have been experimentally determined,

others are based on computational predictions and should be considered as such.
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Property Value Source Type

Molecular Formula C₁₂H₁₅NO -

Molecular Weight 189.26 g/mol -

CAS Number 461033-80-7 -

Appearance Tan solid Experimental

Melting Point 27-31 °C Experimental[1]

Boiling Point 339.6 ± 35.0 °C Predicted[2]

Density 1.100 ± 0.06 g/cm³ Predicted[2]

pKa 2.88 ± 0.40 Predicted[2]

Storage Temperature 2-8 °C Recommended

Spectroscopic Data
Detailed experimental spectroscopic data for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is not

widely available in the public domain. Researchers are advised to perform their own analyses

for definitive characterization. However, based on the chemical structure, the expected spectral

features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons, the methyl group protons, the pyrrolidine ring protons, and the aldehydic

proton. The aromatic protons would likely appear as complex multiplets in the downfield

region (δ 7.0-8.0 ppm). The aldehydic proton should be a singlet further downfield (δ 9.5-

10.5 ppm). The methyl group protons would be a singlet in the upfield region (δ 2.0-2.5 ppm).

The pyrrolidine protons would likely show multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl

carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). Aromatic carbons
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would resonate in the δ 110-160 ppm range. The methyl carbon would appear in the upfield

region (δ 15-25 ppm), and the pyrrolidine carbons would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is expected to exhibit

characteristic absorption bands for its functional groups. A strong, sharp peak for the C=O

stretch of the aromatic aldehyde is anticipated around 1680-1700 cm⁻¹. Aromatic C-H

stretching vibrations would likely be observed just above 3000 cm⁻¹, while aliphatic C-H

stretching from the methyl and pyrrolidine groups would appear just below 3000 cm⁻¹. The C-N

stretching of the pyrrolidine group would be expected in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 189. Common

fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO), leading

to a significant peak at m/z = 160. Further fragmentation of the pyrrolidine and methyl-

substituted benzene ring would also be anticipated.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 3-
Methyl-4-(pyrrolidin-1-yl)benzaldehyde are not readily available in the scientific literature.

However, a plausible synthetic route can be proposed based on established organic chemistry

principles.

Proposed Synthetic Workflow
A common method for the synthesis of similar N-aryl pyrrolidines is the Buchwald-Hartwig

amination. This would involve the palladium-catalyzed cross-coupling of 4-bromo-3-

methylbenzaldehyde with pyrrolidine. The following diagram illustrates the logical workflow for

this proposed synthesis.
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Starting Materials Catalyst System Reaction Conditions

Process

4-Bromo-3-methylbenzaldehyde

Buchwald-Hartwig Amination

Pyrrolidine Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂ or Ar)
Heat

Aqueous Workup

Column Chromatography

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde.

Disclaimer: This proposed synthetic protocol is theoretical and has not been experimentally

validated from the available literature. Researchers should conduct their own optimization and

safety assessments.

Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities or

the involvement of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in any signaling pathways. Its

structural similarity to other pharmacologically active benzaldehyde derivatives suggests

potential for investigation in various therapeutic areas, particularly in neurochemistry, as it may

interact with neurotransmitter systems.[1]
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Safety and Handling
Based on supplier information, 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is classified as an

irritant. Standard laboratory safety precautions should be followed when handling this

compound, including the use of personal protective equipment (PPE) such as gloves, safety

glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed

safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-
yl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305916#physical-properties-of-3-methyl-4-
pyrrolidin-1-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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